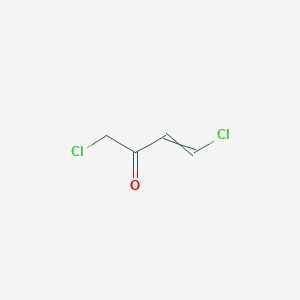
1,4-Dichloro-3-buten-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dichloro-3-buten-2-one is a useful research compound. Its molecular formula is C4H4Cl2O and its molecular weight is 138.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synthetic Organic Chemistry
Intermediate in Synthesis
1,4-Dichloro-3-buten-2-one serves as a crucial intermediate in the synthesis of several important compounds. For instance, it can be transformed into 1,4-dichloro-2-butene, which is a precursor for producing adipic acid and butenediol . This transformation is particularly relevant in the production of polyurethanes and other polymers.
Case Study: Synthesis of Adipic Acid
Adipic acid is an essential building block in the manufacture of nylon. The conversion of this compound to adipic acid involves several steps that utilize this compound's reactivity to form various intermediates. The efficiency of this process has been documented in several studies, showcasing its viability for industrial applications .
Pharmaceutical Applications
Potential Antibacterial Agent
Research indicates that this compound derivatives exhibit antibacterial properties against various pathogenic bacteria. A study highlighted its effectiveness when subjected to nucleophilic substitution reactions, leading to products with enhanced antibacterial activity against oral pathogens . This property opens avenues for developing new antibiotics or antibacterial agents.
Case Study: Nucleophilic Substitution Reactions
In kinetic studies involving nucleophilic substitution on this compound, researchers found that the compound demonstrated a preference for forming certain products over others. The kinetics of these reactions were analyzed using NMR spectroscopy, revealing insights into the compound's reactivity and potential applications in drug development .
Agrochemical Applications
Pesticide Development
The compound has been explored for its potential use as a pesticide. Its ability to act as an intermediate in synthesizing various agrochemicals makes it valuable in developing new pest control agents. The chlorinated structure enhances its efficacy against a range of pests while potentially reducing environmental impact compared to traditional pesticides.
Data Table: Comparison of Pesticidal Efficacy
属性
分子式 |
C4H4Cl2O |
|---|---|
分子量 |
138.98 g/mol |
IUPAC 名称 |
1,4-dichlorobut-3-en-2-one |
InChI |
InChI=1S/C4H4Cl2O/c5-2-1-4(7)3-6/h1-2H,3H2 |
InChI 键 |
HFDIJTIPFVXOED-UHFFFAOYSA-N |
规范 SMILES |
C(C(=O)C=CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















